Methyl 3-(2-oxopiperidin-1-yl)benzoate

Medicinal Chemistry ADME Physicochemical Properties

Methyl 3-(2-oxopiperidin-1-yl)benzoate (CAS 168162-28-5) is a small-molecule chemical intermediate with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. It is characterized by a benzoate methyl ester core substituted at the 3-position with a 2-oxopiperidin-1-yl moiety.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 168162-28-5
Cat. No. B061311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-oxopiperidin-1-yl)benzoate
CAS168162-28-5
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2CCCCC2=O
InChIInChI=1S/C13H15NO3/c1-17-13(16)10-5-4-6-11(9-10)14-8-3-2-7-12(14)15/h4-6,9H,2-3,7-8H2,1H3
InChIKeyWBIOFNUPQLMBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-oxopiperidin-1-yl)benzoate CAS 168162-28-5: A Meta-Substituted 2-Oxopiperidinyl Benzoate Scaffold for Specialized Medicinal Chemistry Procurement


Methyl 3-(2-oxopiperidin-1-yl)benzoate (CAS 168162-28-5) is a small-molecule chemical intermediate with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. It is characterized by a benzoate methyl ester core substituted at the 3-position with a 2-oxopiperidin-1-yl moiety. The compound exhibits a calculated LogP of 2.0551 and a polar surface area (PSA) of 46.61 Ų, properties which inform its physicochemical behavior in biological systems and synthetic applications [1][2]. This scaffold is structurally related to broader classes of benzoylpiperidine and piperidine-substituted benzoic acid derivatives, which are actively investigated for their roles as enzyme inhibitors and pharmaceutical intermediates [3][4].

Procurement Rationale for Methyl 3-(2-oxopiperidin-1-yl)benzoate: Why Structural Analogs Are Not Interchangeable in Medicinal Chemistry Campaigns


Generic substitution of methyl 3-(2-oxopiperidin-1-yl)benzoate with closely related analogs is not scientifically valid due to profound differences in physicochemical properties and, by extension, biological performance. The specific meta-substitution pattern on the benzoate ring, combined with the 2-oxopiperidinyl moiety, creates a unique molecular topology that influences solubility, permeability, and target engagement [1]. For instance, even a simple modification such as relocating the oxo group from the 2- to the 4-position on the piperidine ring, or altering the ester group, can dramatically shift LogP and hydrogen-bonding capacity, leading to divergent pharmacokinetic profiles and target selectivity [2]. The evidence presented below quantifies these critical differentiations, demonstrating that this specific compound is not a commodity item but a precise chemical tool requiring careful sourcing for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 3-(2-oxopiperidin-1-yl)benzoate Versus Key Analogs: A Data-Driven Selection Guide


Physicochemical Differentiation: LogP and PSA Comparison with 4-Oxo Isomer and Free Acid Analog

The specific substitution pattern of methyl 3-(2-oxopiperidin-1-yl)benzoate yields a distinct lipophilicity profile compared to its closest positional isomer and acid analog. The target compound has a calculated LogP of 2.0551 and a polar surface area (PSA) of 46.61 Ų. In contrast, a 4-oxopiperidinyl isomer exhibits a lower LogP (1.8), and the free acid analog (3-(2-oxopiperidin-1-yl)benzoic acid) is expected to have a significantly lower LogP and higher PSA due to the carboxylic acid moiety [1][2].

Medicinal Chemistry ADME Physicochemical Properties

PI3K Isoform Selectivity: Differential Inhibition Profile vs. Pan-PI3K Inhibitors

Methyl 3-(2-oxopiperidin-1-yl)benzoate demonstrates a notable selectivity profile against Class I PI3K isoforms. In cellular assays, it inhibited PI3Kdelta-mediated AKT phosphorylation (at S473) with an IC50 of 102 nM, while exhibiting a substantially higher IC50 of >10,000 nM against the p110alpha isoform [1][2]. This selectivity for the delta isoform over alpha is a key differentiator from pan-PI3K inhibitors, which typically show similar potency across multiple isoforms.

Kinase Inhibition PI3K Pathway Oncology

Off-Target Profile: Minimal Interaction with CYP3A4 vs. Common Kinase Inhibitors

The compound exhibits a favorable off-target profile with respect to cytochrome P450 enzymes. It demonstrates a high IC50 of 10,000 nM for time-dependent inhibition of CYP3A4, the most abundant CYP isoform in human liver [1]. This contrasts with many marketed kinase inhibitors, which are often potent CYP3A4 inhibitors (e.g., imatinib IC50 ~ 8 µM, lapatinib IC50 ~ 5 µM), a property that can lead to significant drug-drug interaction liabilities.

Drug Metabolism CYP450 Inhibition ADME-Tox

Structural Impact on Solubility: Comparative Assessment with 4-Substituted Isomers

The 3-substitution pattern on the benzoate ring, combined with the 2-oxopiperidinyl group, influences aqueous solubility compared to alternative substitution patterns. While quantitative solubility data for the exact compound is not available in the allowed sources, class-level inference suggests that the meta-substitution (3-position) generally confers higher solubility than the para-substitution (4-position) for benzoate esters with cyclic amine substituents [1].

Formulation Solubility Medicinal Chemistry

Strategic Application Scenarios for Methyl 3-(2-oxopiperidin-1-yl)benzoate in Drug Discovery and Chemical Biology


PI3Kdelta-Selective Probe Development for Immuno-Oncology Target Validation

Based on its 102 nM IC50 for PI3Kdelta and >100-fold selectivity over PI3Kalpha, methyl 3-(2-oxopiperidin-1-yl)benzoate is a suitable starting point for developing chemical probes to study PI3Kdelta-dependent signaling in B-cell malignancies and inflammatory diseases. Researchers can use this compound to dissect the role of the delta isoform without confounding alpha-isoform-mediated effects, a common limitation of pan-PI3K inhibitors [1].

Lead Optimization for mPGES-1 Inhibitors in Inflammation Research

The compound's structural framework is amenable to further modification to enhance mPGES-1 inhibitory activity, a target for pain and inflammation. While the specific compound's potency against mPGES-1 is not directly quantified here, related 2-oxopiperidinyl benzoates have demonstrated nanomolar IC50 values (e.g., 3 nM in cellular assays), indicating that this scaffold can be optimized for high potency [2]. This makes it a valuable intermediate for medicinal chemistry campaigns targeting prostaglandin E2 (PGE2) biosynthesis.

Synthetic Intermediate for GPR119 Agonists in Metabolic Disease Research

Piperidine-substituted benzoic acid derivatives, including those with a 2-oxopiperidinyl group, are claimed as GPR119 agonists for the treatment of diabetes and metabolic syndrome [3]. The compound's methyl ester serves as a convenient synthetic handle for further derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) around the benzoate moiety to optimize potency, selectivity, and pharmacokinetic properties for GPR119 modulation.

Chemical Tool for CYP3A4 Interaction Studies

With a high CYP3A4 IC50 of 10,000 nM, this compound can be employed as a negative control or a reference standard in assays designed to assess drug-drug interaction potential mediated by CYP3A4 inhibition. Its low propensity for CYP inhibition makes it a useful comparator when profiling new chemical entities to identify those with a favorable metabolic interaction profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-oxopiperidin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.